

kinetic studies methyl diazoacetate enamine reactions

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Compound Focus: Methyl diazoacetate

CAS No.: 6832-16-2

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Kinetic Data and Reaction Comparison

The table below consolidates key quantitative data from kinetic studies for easy comparison.

Enamine Reactant	Temperature (°C)	Rate Constant, k_2 ($M^{-1} s^{-1}$)	ΔH^\ddagger (kJ mol ⁻¹)	ΔS^\ddagger (J mol ⁻¹ K ⁻¹)	Reference
Pyrrolidinocyclopentene (2a)	-40	1.44×10^{-4}	22.0 ± 2.1	-222 ± 9	[1]
"	-30	2.46×10^{-4}	"	"	[1]
"	-20	3.40×10^{-4}	"	"	[1]
"	-10	6.25×10^{-4}	"	"	[1]
"	+25	2.17×10^{-3}	"	"	[1]
Pyrrolidinocyclohexene (2b)	-30	5.46×10^{-5}	23.5 ± 1.8	-228 ± 7	[1]
"	-20	8.48×10^{-5}	"	"	[1]

Enamine Reactant	Temperature (°C)	Rate Constant, k_2 ($M^{-1} s^{-1}$)	ΔH^\ddagger (kJ mol ⁻¹)	ΔS^\ddagger (J mol ⁻¹ K ⁻¹)	Reference
"	-10	1.43×10^{-4}	"	"	[1]
"	+25	5.59×10^{-4}	"	"	[1]

Electrophilicity Parameters of Diazoalkanes [2] The one-bond electrophilicity parameter E for **methyl diazoacetate** was determined to be **-20.1**, and for dimethyl diazomalonate, **-20.7**. These values are about 11-14 orders of magnitude lower than that of a benzenediazonium ion, placing them at the very low end of the electrophilicity scale.

Experimental Protocols for Kinetic Studies

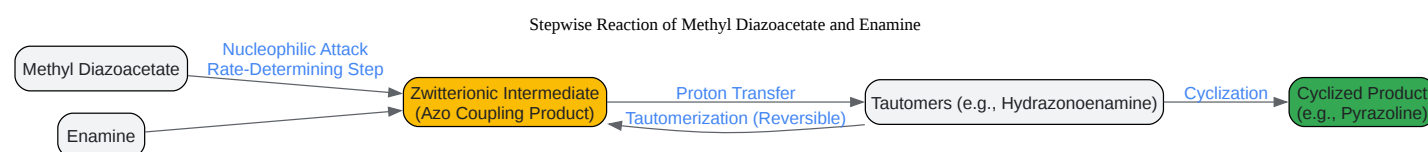
The following methodologies are cited in the supporting research:

- **Time-Resolved NMR Kinetics:** The kinetics for the reactions between **methyl diazoacetate** and enamines were investigated using ¹H NMR spectroscopy [1].
 - **Procedure:** Equimolar amounts of the reactants were dissolved in CDCl₃. The reaction was monitored at low temperatures by tracking the decrease in the signal intensity of the enamine's vinylic hydrogens relative to an internal standard (1,1,2,2-tetrachloroethane) [1].
 - **Data Analysis:** Second-order rate constants (k_2) were obtained from the slopes of plots of $1/[\text{enamine}]_t$ versus time t , which fit the equation for a second-order reaction:
$$1/[\text{enamine}]_t = k_2 t + 1/[\text{enamine}]_0$$
 [1].
 - **Activation Parameters:** Eyring plots of $\ln(k_2/T)$ versus $1/T$ were used to determine the activation enthalpy (ΔH^\ddagger) and entropy (ΔS^\ddagger) [1].
- **Computational Methods (DFT Calculations):** The mechanistic pathway was studied using Density Functional Theory (DFT) calculations [1].
 - **Geometry Optimization:** Structures were optimized at the **B3LYP-D3BJ/def2-SVP** level of theory [1].
 - **Solvation Model:** The SMD model for chloroform was used to simulate the solvent environment [1].

- **Energy Calculations:** For improved accuracy, single-point energy calculations were performed using the (SMD=CHCl₃)/MN15/def2-TZVPD method. The final Gibbs energies were Boltzmann-weighted averages of all relevant conformers [1].

Revised Reaction Mechanism

The following diagram illustrates the current understanding of the stepwise mechanism, which involves the formation of a zwitterionic intermediate.



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This stepwise pathway is initiated by the **nucleophilic attack of the enamine on the terminal nitrogen of methyl diazoacetate**, forming a zwitterionic intermediate [1] [2]. This initial azo coupling is the rate-determining step. The zwitterion can then undergo proton transfers to form various tautomers, such as hydrazoneenamines, which eventually cyclize to form the final pyrazoline products [1] [2].

Key Mechanistic Insights for Researchers

- **Paradigm Shift:** This work revises the long-standing FMO theory for these specific reactions, showing that the interaction between the enamine's HOMO and the diazo compound's $\pi^*N=N$ (LUMO) controls the reaction, not the interaction with the LUMO+1 of the heteropropargyl fragment [1].
- **Negative Activation Entropy:** The highly negative activation entropy ($\Delta S^\ddagger \approx -225 \text{ J mol}^{-1} \text{ K}^{-1}$) indicates a highly ordered transition state. However, this data alone cannot be used to confirm a concerted mechanism, as the stepwise pathway also exhibits this characteristic [1].
- **Synthetic Implications:** Understanding that this is a stepwise, zwitterion-mediated process expands the synthetic possibilities, as the intermediates can be potentially trapped or diverted, offering routes to different products beyond the classical cycloadducts [2].

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References

1. An Overlooked Pathway in 1,3-Dipolar Cycloadditions of ... [pmc.ncbi.nlm.nih.gov]
2. Quantification of the Electrophilicities of Diazoalkanes: Kinetics and... [pmc.ncbi.nlm.nih.gov]

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